[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H23NO4. The molecular weight is 305.374. More detailed structural analysis would require specific spectroscopic data which is not available in the current resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The molecular formula is C17H23NO4 and the molecular weight is 305.374.Scientific Research Applications
Distribution in Organisms
One study explored the dynamics of the distribution of a structurally similar compound, 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate, in warm-blooded animals after intravenous administration. The research aimed to understand how such compounds distribute across different organs, including the spleen, brain, lungs, and heart, using chromatography and spectrometry techniques (Shormanov & Pravdyuk, 2017).
Synthesis and Chemical Analysis
Research into the synthesis of novel series of derivatives, such as 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives, highlights the compound's role in producing alpha-ketoamide derivatives. This research demonstrates its utility in organic synthesis, offering superior yields and purity compared to traditional methods (El‐Faham et al., 2013).
Materials Science and Solubility
Another study synthesized alkyl(cyclohexyl)dimethylammonium derivatives, including 2-methoxyacetates, to assess their ability to dissolve cellulose, demonstrating the compound's relevance in materials science and its potential applications in developing new solvents or materials processing techniques (Pernak et al., 2012).
Structural Analysis and Crystallography
A depside derivative closely related to the query compound was synthesized and analyzed, providing insights into the structural characteristics of such compounds. This research contributes to the field of crystallography and molecular design, offering a foundation for developing new compounds with potential applications in various domains (Lv et al., 2009).
Learning and Memory Effects
While avoiding direct discussion of drug use and side effects, it's noteworthy that research has been conducted on the effects of structurally similar compounds on learning and memory in mice. This indicates the potential for studying such compounds' effects on cognitive functions, contributing to neuropharmacology and cognitive science (Jiang Jing-ai, 2006).
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available resources. As a neurotransmitter reuptake inhibitor, it likely interacts with neurotransmitter transporters in the nervous system.
Safety and Hazards
Properties
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14-9-5-2-6-12(14)10-16(19)21-11-15(18)17-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGGINVWSVMFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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